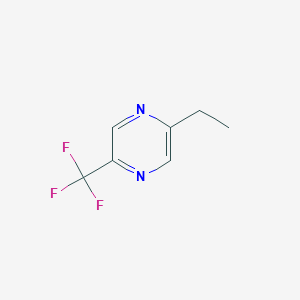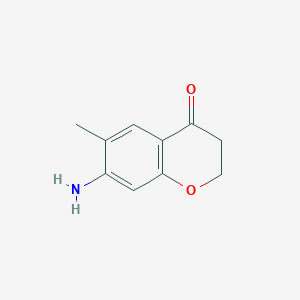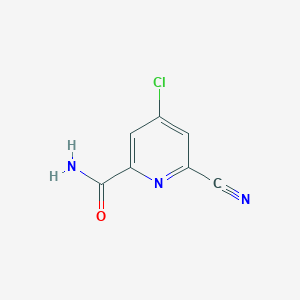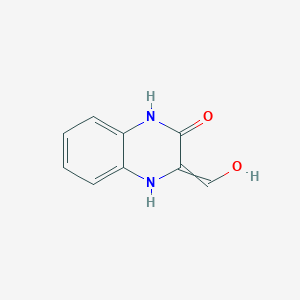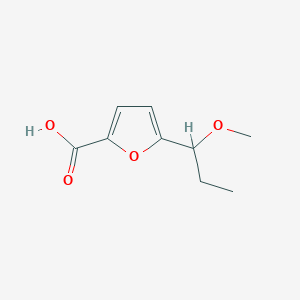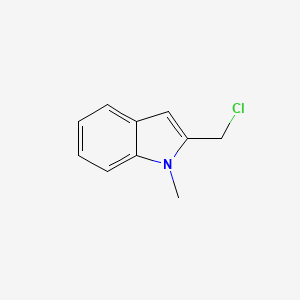
2-(6-Aminonaphthalen-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Aminonaphthalen-2-yl)acetonitrile is an organic compound with the molecular formula C12H10N2. It is a derivative of naphthalene, characterized by the presence of an amino group at the 6th position and an acetonitrile group at the 2nd position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminonaphthalen-2-yl)acetonitrile typically involves the following steps:
Nitration: Naphthalene is nitrated to form 6-nitronaphthalene.
Reduction: The nitro group in 6-nitronaphthalene is reduced to an amino group, resulting in 6-aminonaphthalene.
Acetonitrile Addition: The amino group is then reacted with acetonitrile under specific conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by the addition of acetonitrile. These processes are optimized for high yield and purity, ensuring the compound meets industrial standards.
化学反応の分析
Types of Reactions
2-(6-Aminonaphthalen-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can further modify the amino group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include naphthoquinones, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(6-Aminonaphthalen-2-yl)acetonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(6-Aminonaphthalen-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Naphthylamine: Similar structure but lacks the acetonitrile group.
6-Aminonaphthalene-2-sulfonic acid: Contains a sulfonic acid group instead of an acetonitrile group.
2-(6-Nitronaphthalen-2-yl)acetonitrile: Contains a nitro group instead of an amino group.
Uniqueness
2-(6-Aminonaphthalen-2-yl)acetonitrile is unique due to the presence of both an amino group and an acetonitrile group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C12H10N2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
2-(6-aminonaphthalen-2-yl)acetonitrile |
InChI |
InChI=1S/C12H10N2/c13-6-5-9-1-2-11-8-12(14)4-3-10(11)7-9/h1-4,7-8H,5,14H2 |
InChIキー |
TZDYYNDVIQGGIE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)N)C=C1CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


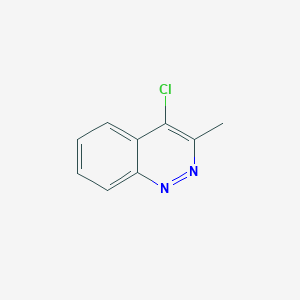


![6-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B11910206.png)

